

# Avibactam: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1] Its unique mechanism of action, involving reversible covalent inhibition of a broad range of  $\beta$ -lactamases, restores the efficacy of partner  $\beta$ -lactams that would otherwise be hydrolyzed.[2][3] This technical guide provides an in-depth exploration of avibactam's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

### **Spectrum of Activity**

Avibactam, primarily in combination with ceftazidime or aztreonam, demonstrates potent activity against a wide array of clinically significant Gram-negative pathogens. Its inhibitory profile includes Ambler class A, class C, and some class D β-lactamases.[2][4][5]

#### **Enterobacterales**

Ceftazidime-avibactam is highly effective against Enterobacterales, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC  $\beta$ -lactamases, and Klebsiella pneumoniae carbapenemases (KPCs).[1][6] Surveillance studies have consistently shown that ceftazidime-avibactam maintains high susceptibility rates against carbapenem-resistant Enterobacteriaceae



(CRE).[7][8] For instance, one study reported that ceftazidime-avibactam inhibited over 99.9% of all Enterobacteriaceae isolates at a susceptible breakpoint of ≤8 µg/ml.[7] Another study focusing on isolates from U.S. medical centers between 2013 and 2016 found that 97.5% of CRE isolates were susceptible to ceftazidime-avibactam.[7] The combination has also shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Enterobacteriaceae.[7]

Aztreonam-avibactam extends the spectrum of activity to include Enterobacterales that produce metallo-β-lactamases (MBLs), as aztreonam is stable against hydrolysis by MBLs while avibactam inhibits co-produced serine-β-lactamases.[9][10] Studies have shown that aztreonam-avibactam can inhibit over 99% of CRE isolates, including those carrying MBLs.[9]

## Pseudomonas aeruginosa

Ceftazidime-avibactam demonstrates robust activity against Pseudomonas aeruginosa, including strains that are resistant to ceftazidime alone due to the overexpression of AmpC  $\beta$ -lactamase.[11] In a U.S. surveillance study, 97.1% of P. aeruginosa isolates were susceptible to ceftazidime-avibactam.[7] The combination is also effective against many meropenemnonsusceptible P. aeruginosa isolates.[6][7] The addition of avibactam has been shown to significantly increase the susceptibility of ceftazidime in clinical isolates of P. aeruginosa.[11]

#### **Anaerobic Bacteria**

Avibactam does not enhance the activity of its partner  $\beta$ -lactams against most anaerobic bacteria.[12][13] Studies have shown that the addition of avibactam to aztreonam does not affect its lack of activity against a wide range of anaerobic organisms.[12] Therefore, for infections involving anaerobic pathogens, an appropriate anti-anaerobic agent should be used in combination with avibactam-containing regimens.[13]

# **Quantitative Data Summary**

The following tables summarize the in vitro activity of avibactam combinations against various Gram-negative bacteria. Data is presented as MIC50/MIC90 (in  $\mu$ g/ml), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales



| Organism/Resi<br>stance<br>Phenotype       | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent<br>Susceptible<br>(%) | Reference |
|--------------------------------------------|---------------|---------------|-------------------------------|-----------|
| All<br>Enterobacteriace<br>ae              | 0.25          | 1             | >99.9                         | [7]       |
| Multidrug-<br>Resistant (MDR)              | 0.25          | 1             | 99.2                          | [7]       |
| Extensively Drug-Resistant (XDR)           | 0.5           | 2             | 97.8                          | [7]       |
| Carbapenem-<br>Resistant (CRE)             | 0.5           | 2             | 97.5                          | [7]       |
| ESBL-producing<br>Klebsiella<br>pneumoniae | 0.25          | 1             | 99.5                          | [6]       |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Resistance<br>Phenotype       | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent<br>Susceptible<br>(%) | Reference |
|-------------------------------|---------------|---------------|-------------------------------|-----------|
| All Isolates                  | 2             | 4             | 97.1                          | [7]       |
| Multidrug-<br>Resistant (MDR) | 4             | 16            | 86.5                          | [7]       |
| Meropenem-<br>Nonsusceptible  | -             | -             | 71.8                          | [7]       |

Table 3: In Vitro Activity of Aztreonam-Avibactam against Enterobacterales



| Resistance<br>Phenotype                   | MIC50 (μg/ml) | MIC90 (μg/ml) | Percent<br>Susceptible<br>(%) | Reference |
|-------------------------------------------|---------------|---------------|-------------------------------|-----------|
| All<br>Enterobacterales                   | -             | 0.25          | 99.8                          | [9]       |
| Carbapenem-<br>Resistant (CRE)            | -             | -             | 99.1                          | [9]       |
| Metallo-β-<br>lactamase<br>(MBL)-carrying | -             | -             | 98.8                          | [9]       |

### **Experimental Protocols**

The determination of avibactam's spectrum of activity relies on standardized and reproducible experimental protocols. The most common methods are broth microdilution for determining Minimum Inhibitory Concentrations (MICs) and enzyme inhibition assays to characterize the interaction between avibactam and β-lactamases.

#### **Minimum Inhibitory Concentration (MIC) Testing**

Methodology: Broth microdilution is the reference method for determining the MIC of antimicrobial agents.[7][8]

- Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents (e.g., ceftazidime-avibactam) are prepared. For combinations, avibactam is often tested at a fixed concentration (e.g., 4 μg/ml).[14] Serial two-fold dilutions of the primary antimicrobial (e.g., ceftazidime) are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. A
  standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard,
  which is then further diluted to achieve a final concentration of approximately 5 x 105 colonyforming units (CFU)/mL in the test wells.
- Incubation: The prepared microtiter plates containing the antimicrobial dilutions and bacterial inoculum are incubated at 35°C for 16-20 hours in ambient air.



- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Quality Control: Reference strains with known MIC values, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each test run to ensure the accuracy and reproducibility of the results.[15]

#### **Enzyme Inhibition Assays**

Methodology: These assays are crucial for understanding the mechanism of action and the inhibitory kinetics of avibactam against various  $\beta$ -lactamases.

- Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes (e.g., KPC-2, AmpC) and avibactam are used.[16]
- Kinetic Measurements:
  - Acylation Rate (k2/Ki): The rate at which avibactam acylates the active site of the β-lactamase is determined. This is often measured by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence of varying concentrations of avibactam. The reaction is typically followed spectrophotometrically.[16]
  - Deacylation Rate (koff): The rate at which avibactam dissociates from the enzyme is measured. This can be determined using a jump dilution method, where the enzymeinhibitor complex is rapidly diluted, and the return of enzyme activity is monitored over time.[3][16]
- Data Analysis: The kinetic parameters are calculated by fitting the experimental data to appropriate enzyme kinetic models. These parameters provide a quantitative measure of the inhibitory potency of avibactam.

# Visualizations Mechanism of β-Lactamase Inhibition by Avibactam





Click to download full resolution via product page

Caption: Mechanism of reversible covalent inhibition of  $\beta$ -lactamases by avibactam.



#### **Experimental Workflow for MIC Determination**



Click to download full resolution via product page

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

## **Logical Relationship of Avibactam's Activity Spectrum**





Click to download full resolution via product page

Caption: Overview of avibactam's β-lactamase inhibition and resulting antibacterial spectrum.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Evaluation of the Activity of Aztreonam-Avibactam against 341 Recent Clinical Isolates of Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftazidime—avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avibactam: A Technical Guide to its Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#exploration-of-avibactam-s-spectrum-of-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com